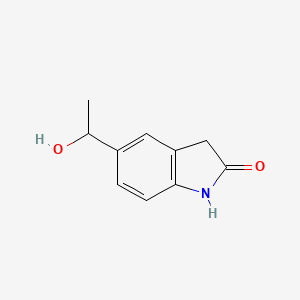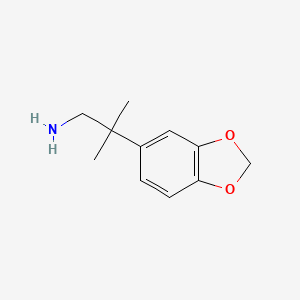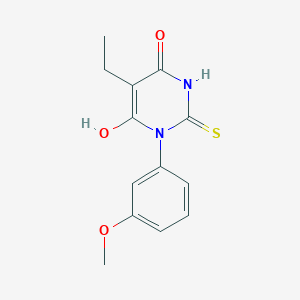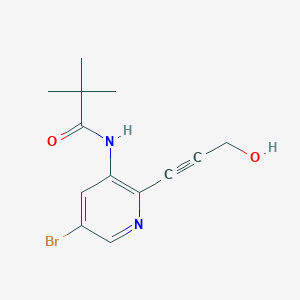![molecular formula C11H20Cl2N2S B1373752 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride CAS No. 1269151-99-6](/img/structure/B1373752.png)
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride
Overview
Description
“4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride” is a small molecule with the CAS Number: 1269151-99-6 . It has a molecular weight of 283.26 . It is also known as TAK-659 and has been recently discovered for the treatment of B-cell malignancies.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 283.26 . More specific physical and chemical properties would require additional data or experimental analysis.
Scientific Research Applications
Facilitating Synthesis of Pharmaceutical Compounds The chemical structure of 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride has been used as a basis for synthesizing compounds like Lubeluzole, indicating its importance in facilitating the synthesis of complex pharmaceutical compounds. This process involved alkylation and was critical in forming the desired product, highlighting the compound's role in pharmaceutical synthesis (Bruno et al., 2006).
Role in the Synthesis of Non-Ionic Surfactants Derivatives of this compound have been involved in the synthesis of novel non-ionic surfactants with potential applications in various industries. These surfactants were derived from biologically active stearic acid and involved the compound in the synthesis pathway, indicating its utility in creating materials with industrial applications (Abdelmajeid et al., 2017).
Antimicrobial Applications Various derivatives synthesized from this compound have shown potent antimicrobial properties. This includes the creation of thiazolyl chalcones and their derivatives which demonstrated marked potency as antimicrobial agents, suggesting potential applications in developing new antimicrobial drugs (Venkatesan & Maruthavanan, 2012).
Contributions to Molecular Structure Analysis The compound has been instrumental in the study of molecular structures, such as in the analysis of piperidine‐mediated synthesis of thiazolyl chalcones, contributing to a deeper understanding of molecular interactions and structural biology (Fun et al., 2011).
properties
IUPAC Name |
2-piperidin-4-yl-4-propan-2-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S.2ClH/c1-8(2)10-7-14-11(13-10)9-3-5-12-6-4-9;;/h7-9,12H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODZFTAIYGJFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1373670.png)
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide](/img/structure/B1373672.png)
![4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride](/img/structure/B1373673.png)
![Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine](/img/structure/B1373674.png)

![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)

![2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate](/img/structure/B1373681.png)
![[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1373682.png)
![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)
![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)

